Sodium methyl methylphosphonate
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Overview
Description
Sodium methyl methylphosphonate is an organophosphorus compound with the chemical formula C₂H₇O₃P.Na. It is a salt derived from methylphosphonic acid and is characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to biochemical, thermal, and photochemical decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methyl methylphosphonate can be synthesized through several methods. One common approach involves the dealkylation of dialkyl methylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Industrial Production Methods: In industrial settings, the Michaelis-Arbuzov reaction is often employed. This reaction involves the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate using methyl iodide as a catalyst . The ester can then be hydrolyzed to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonic acid.
Substitution: It can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are often used under basic conditions.
Major Products:
Oxidation: Methylphosphonic acid.
Substitution: Various alkyl or aryl phosphonates, depending on the substituent used.
Scientific Research Applications
Sodium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a stable bioisostere for phosphate in biochemical studies.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and antibacterial agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of sodium methyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that require phosphate for their activity. This inhibition can disrupt metabolic pathways and cellular processes .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but differs in its ester form.
Methylphosphonic acid: The parent acid of sodium methyl methylphosphonate.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Uniqueness: this compound is unique due to its stability and resistance to degradation, making it suitable for various industrial and research applications. Its ability to mimic phosphate groups also makes it valuable in biochemical studies .
Properties
CAS No. |
73750-69-3 |
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Molecular Formula |
C2H6NaO3P |
Molecular Weight |
132.03 g/mol |
IUPAC Name |
sodium;methoxy(methyl)phosphinate |
InChI |
InChI=1S/C2H7O3P.Na/c1-5-6(2,3)4;/h1-2H3,(H,3,4);/q;+1/p-1 |
InChI Key |
QXYBOLJMIMSFLE-UHFFFAOYSA-M |
Canonical SMILES |
COP(=O)(C)[O-].[Na+] |
Origin of Product |
United States |
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